molecular formula C17H23FN2O B7584543 1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone

1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone

Cat. No.: B7584543
M. Wt: 290.38 g/mol
InChI Key: UMKAGFMMEQOCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone, also known as FPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPPE has been found to exhibit promising pharmacological properties, making it a viable candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to activate the p38 MAPK pathway, which is involved in cell differentiation, and it has also been shown to inhibit the ERK1/2 pathway, which is involved in cell proliferation. This compound has also been found to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This compound has also been found to inhibit the activity of monoamine oxidase, which is involved in the breakdown of dopamine, serotonin, and norepinephrine, neurotransmitters that are important for mood regulation. This compound has been found to have anti-inflammatory effects, and it has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone is its potential as a lead compound for the development of new drugs. Its pharmacological properties make it a viable candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in lab experiments. Its toxicity profile is also not well understood, which can make it difficult to assess its safety for use in humans.

Future Directions

There are several future directions for research on 1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone. One possible direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a treatment for cancer. Further studies are also needed to understand its mechanism of action and toxicity profile, which can help to inform the development of new drugs based on this compound.

Synthesis Methods

The synthesis of 1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone involves the reaction of 1-(2-fluorophenyl)ethanone with 4-pyrrolidin-1-ylpiperidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, and it has also been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

1-[2-fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O/c1-13(21)17-15(18)5-4-6-16(17)20-11-7-14(8-12-20)19-9-2-3-10-19/h4-6,14H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKAGFMMEQOCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)N2CCC(CC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.